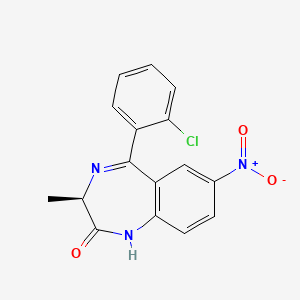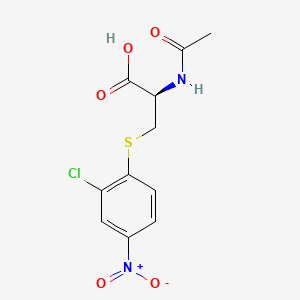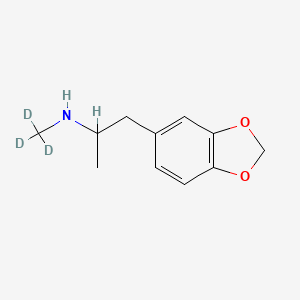
Midomafetamine, (N-methyl-d3)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mdma N-methyl-D3, also known as 3,4-methylenedioxymethamphetamine, is a synthetic compound that belongs to the substituted amphetamine class of chemicals. It is widely known for its psychoactive and stimulant properties, often associated with its use in recreational settings. it also has significant scientific and medical research applications, particularly in the field of psychotherapy for conditions such as post-traumatic stress disorder.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-methylenedioxymethamphetamine typically involves the following steps:
Formation of the precursor: The synthesis begins with the formation of 3,4-methylenedioxyphenyl-2-propanone from safrole.
Reductive amination: The key step involves the reductive amination of 3,4-methylenedioxyphenyl-2-propanone with methylamine, resulting in the formation of 3,4-methylenedioxymethamphetamine.
Purification: The final product is purified through recrystallization or other suitable methods to achieve the desired purity.
Industrial Production Methods
In industrial settings, the production of 3,4-methylenedioxymethamphetamine follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated purification systems .
Chemical Reactions Analysis
Types of Reactions
3,4-methylenedioxymethamphetamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert it to its corresponding alcohols.
Substitution: It can undergo substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation: 3,4-methylenedioxyphenyl-2-propanone and 3,4-methylenedioxybenzoic acid.
Reduction: 3,4-methylenedioxyphenyl-2-propanol.
Substitution: Various N-substituted derivatives of 3,4-methylenedioxymethamphetamine
Scientific Research Applications
3,4-methylenedioxymethamphetamine has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of substituted amphetamines.
Biology: Research focuses on its effects on neurotransmitter systems, particularly serotonin, dopamine, and norepinephrine.
Medicine: It is being investigated for its potential therapeutic use in treating post-traumatic stress disorder and anxiety associated with terminal illnesses.
Industry: It is used in the development of analytical methods for detecting and quantifying psychoactive substances
Mechanism of Action
The mechanism of action of 3,4-methylenedioxymethamphetamine involves several molecular targets and pathways:
Monoamine Transporters: It enters neurons via monoamine transporters and inhibits the vesicular monoamine transporter, leading to increased concentrations of serotonin, norepinephrine, and dopamine in the cytoplasm.
Release of Neurotransmitters: It induces the release of these neurotransmitters by reversing their respective transporters through phosphorylation.
Receptor Agonism: It acts as a weak agonist at serotonin receptors, particularly 5-HT1 and 5-HT2 receptors.
Oxytocin Release: It indirectly stimulates the release of oxytocin, which is associated with its entactogenic effects
Comparison with Similar Compounds
3,4-methylenedioxymethamphetamine is unique among its class of compounds due to its specific combination of stimulant and entactogenic effects. Similar compounds include:
3,4-methylenedioxyamphetamine (MDA): Shares similar psychoactive properties but has a different pharmacological profile.
3,4-methylenedioxyethylamphetamine (MDEA): Known for its entactogenic effects but with a shorter duration of action.
Methamphetamine: Primarily a stimulant with less pronounced entactogenic effects compared to 3,4-methylenedioxymethamphetamine
Properties
CAS No. |
1005479-80-0 |
|---|---|
Molecular Formula |
C11H15NO2 |
Molecular Weight |
196.26 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-N-(trideuteriomethyl)propan-2-amine |
InChI |
InChI=1S/C11H15NO2/c1-8(12-2)5-9-3-4-10-11(6-9)14-7-13-10/h3-4,6,8,12H,5,7H2,1-2H3/i2D3 |
InChI Key |
SHXWCVYOXRDMCX-BMSJAHLVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])NC(C)CC1=CC2=C(C=C1)OCO2 |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCO2)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


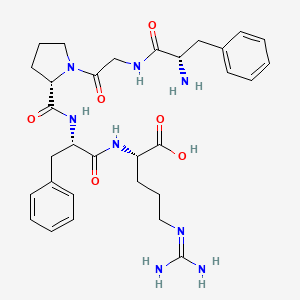
![3-[(1S)-1-(1H-imidazol-5-yl)ethyl]-2-methylbenzoic acid](/img/structure/B12733431.png)
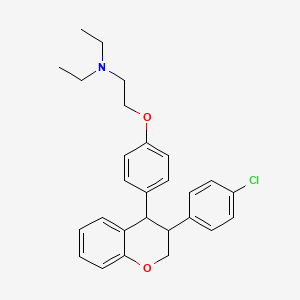
![9-chloro-3-methylsulfanyl-5,7-dithia-4,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),3,9,11-pentaene](/img/structure/B12733447.png)
![9-(2-chlorophenyl)-N-(4-fluorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12733451.png)

![3-[(2S)-1-Nitroso-2-piperidinyl]pyridine](/img/structure/B12733456.png)
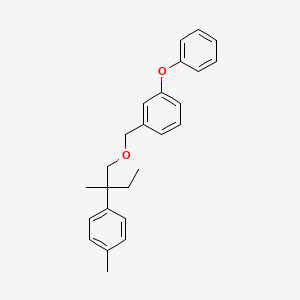
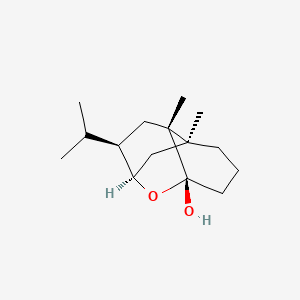

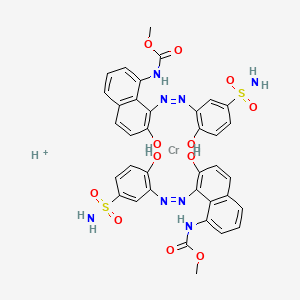
![(2S,3S,4S,5R,6R)-6-[bis(4-cyanophenyl)methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12733475.png)
